Kif18A-IN-4

Catalog No.
S12876761
CAS No.
M.F
C22H27N3O3S
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kif18A-IN-4

Product Name

Kif18A-IN-4

IUPAC Name

N-(3-cyclopentylsulfonylphenyl)-2-piperidin-1-ylpyridine-3-carboxamide

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C22H27N3O3S/c26-22(20-12-7-13-23-21(20)25-14-4-1-5-15-25)24-17-8-6-11-19(16-17)29(27,28)18-9-2-3-10-18/h6-8,11-13,16,18H,1-5,9-10,14-15H2,(H,24,26)

InChI Key

PGNDBHSSJBNDJL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C4CCCC4

Kif18A-IN-4 is a small-molecule inhibitor targeting the kinesin motor protein KIF18A, which is crucial for mitotic processes in cells. KIF18A is a member of the kinesin-8 family and functions as a microtubule depolymerase, playing a significant role in chromosome congression during cell division. The inhibition of KIF18A has been linked to the activation of the mitotic checkpoint, leading to selective cytotoxicity in cancer cells exhibiting chromosomal instability. This selectivity makes Kif18A-IN-4 a promising candidate for cancer therapeutics, particularly for tumors that are sensitive to disruptions in mitotic regulation .

Kif18A-IN-4 primarily acts by inhibiting the ATPase activity of KIF18A, thereby preventing its movement along microtubules. This inhibition disrupts normal microtubule dynamics, leading to the formation of multipolar spindles and ultimately causing cell cycle arrest and apoptosis in susceptible cancer cells. The compound's mechanism involves interactions with specific binding sites on the KIF18A protein, which alters its ability to hydrolyze ATP and move along microtubules effectively .

The biological activity of Kif18A-IN-4 has been demonstrated in various cancer cell lines. Treatment with this inhibitor leads to increased levels of phosphorylated histone H3, a marker of mitotic entry, and causes significant changes in spindle morphology. Specifically, it induces multipolar spindle formation, which is detrimental to proper chromosome segregation. In experimental models, Kif18A-IN-4 has shown efficacy in reducing cell viability in cancers characterized by chromosomal instability, such as certain breast and ovarian cancers .

The synthesis of Kif18A-IN-4 involves several steps typical of medicinal chemistry approaches aimed at optimizing small-molecule inhibitors. Initial compounds are identified through high-throughput screening or structure-based design, followed by iterative cycles of synthesis and biological testing. Key synthetic routes often include:

  • Formation of Core Structure: Utilizing standard organic reactions such as coupling reactions to form the central scaffold.
  • Functionalization: Introducing specific functional groups that enhance binding affinity or selectivity towards KIF18A.
  • Purification: Employing techniques like chromatography to isolate the desired compound.
  • Characterization: Using spectroscopic methods (NMR, MS) to confirm the structure and purity of Kif18A-IN-4 .

Kif18A-IN-4 has potential applications primarily in oncology as a therapeutic agent targeting cancers with chromosomal instability. Its ability to induce mitotic arrest makes it suitable for combination therapies with other anticancer agents that exploit different mechanisms of action. Additionally, it can serve as a valuable tool compound in research settings for studying mitotic processes and kinesin function in cell biology .

Interaction studies have shown that Kif18A-IN-4 selectively binds to the KIF18A protein without significantly affecting other kinesins or essential mitotic kinases at clinically relevant concentrations. Profiling against a panel of kinases revealed minimal off-target effects, underscoring its specificity as an inhibitor. This selectivity is crucial for minimizing side effects during therapeutic applications .

Kif18A-IN-4 belongs to a class of compounds that target kinesins involved in microtubule dynamics. Here are some similar compounds along with their unique characteristics:

Compound NameTarget ProteinMechanismUnique Features
BTB-1KIF18AInhibitorFirst identified inhibitor with less specificity compared to Kif18A-IN-4
AM-7710KIF18AInhibitorEarlier lead compound with lower potency than Kif18A-IN-4
AM-5308KIF18AInhibitorImproved potency and selectivity over AM-7710
NocodazoleTubulinDestabilizerAffects microtubule dynamics broadly; not specific to kinesins

Kif18A-IN-4 stands out due to its targeted action against KIF18A specifically, which minimizes disruption to other cellular processes compared to broader microtubule destabilizers like nocodazole .

KIF18A belongs to the kinesin-8 subfamily of microtubule-dependent motor proteins, which utilize adenosine triphosphate (ATP) hydrolysis to orchestrate chromosome alignment and kinetochore-microtubule dynamics during mitosis. Structural studies reveal that KIF18A’s motor domain undergoes nucleotide-dependent conformational changes critical for its function. In the ATP-bound state, helix-α4 extends to stabilize interactions with microtubules, while the neck linker reorients toward the microtubule plus-end to generate directional movement. These rearrangements enable KIF18A to regulate microtubule length and tension, ensuring proper chromosome congression at the metaphase plate.

The alpha-4 helix within KIF18A’s motor domain has emerged as a key therapeutic target. Phosphorylation at residue S284 within this helix governs KIF18A’s localization to spindle microtubule plus-ends, with mutations at this site disrupting mitotic progression in CIN-high cancer cells. Cryo-EM reconstructions demonstrate that helix-α4 maintains a rigid structure across nucleotide states, directly engaging tubulin dimers at the intradimer interface to modulate microtubule dynamics. This structural conservation across kinesin families underscores its fundamental role in force generation and directional motility.

Chromosomal Instability (CIN) as a Hallmark of Aggressive Cancers

CIN manifests as persistent chromosome segregation errors, leading to aneuploidy, whole-genome doubling, and micronucleus formation. While early-stage CIN can induce proliferative deficits and immune clearance, advanced tumors exploit CIN to accelerate genetic diversification, fostering subclones resistant to therapies and hostile microenvironments. For example, CIN-high ovarian and triple-negative breast cancers exhibit enhanced metastatic potential and poor survival, with tumor cells accumulating complex karyotypes that evade apoptotic checkpoints.

Notably, CIN creates unique therapeutic vulnerabilities. Diploid cells tolerate KIF18A loss, but CIN-high cancers become dependent on KIF18A to manage excessive microtubule instability during mitosis. This dependency arises because CIN cells face heightened mitotic stress from merotelic kinetochore attachments and lagging chromosomes, necessitating KIF18A’s microtubule-depolymerizing activity to prevent catastrophic mitotic failure.

Synthetic Lethality Between KIF18A Inhibition and CIN

Synthetic lethality occurs when inactivation of two genes is tolerable individually but fatal when combined. KIF18A inhibition exemplifies this principle in CIN-high tumors, where preexisting chromosomal instability synergizes with KIF18A loss to trigger mitotic catastrophe. Mechanistically, KIF18A inhibition exacerbates CIN by prolonging metaphase arrest, inducing multipolar spindles, and amplifying DNA damage through aberrant chromosome segregation.

Preclinical studies demonstrate that KIF18A inhibitors like Kif18A-IN-4 selectively kill CIN-high cells while sparing diploid counterparts. For instance, in high-grade serous ovarian cancer (HGSOC) models, KIF18A depletion reduced viability by 80% in CIN-high cells versus <20% in diploid lines. This selectivity stems from CIN cells’ reliance on KIF18A to resolve microtubule overgrowth and maintain spindle integrity, whereas diploid cells adapt via redundant mitotic checkpoints.

Table 1: Selectivity Profile of Kif18A-IN-4 Against Mitotic Kinesins

Kinesin TargetIC₅₀ (μM)Selectivity Over KIF18A
KIF18A6.161x (Reference)
KIF11 (Eg5)>100>16x
KIFC1>100>16x
KIF18B>100>16x

Data derived from biochemical ATPase assays. Kif18A-IN-4 exhibits >16-fold selectivity against off-target kinesins, minimizing collateral effects on non-CIN cells.

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

413.17731291 g/mol

Monoisotopic Mass

413.17731291 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-10

Explore Compound Types